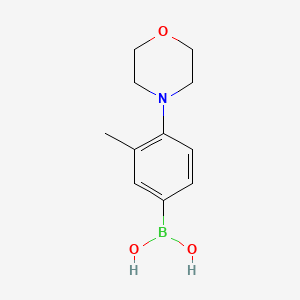

3-Methyl-4-morpholinophenylboronic acid

Description

3-Methyl-4-morpholinophenylboronic acid (CAS 1426245-63-7) is a boronic acid derivative featuring a morpholine ring and a methyl substituent on the phenyl group. Its molecular formula is C₁₁H₁₆NO₃B, with a molecular weight of 221.06 g/mol . The compound is primarily used in research, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronic acid functional group. It is stored at 2–8°C and has a purity exceeding 98% . The morpholine moiety enhances solubility and electronic properties, making it valuable in organic synthesis and pharmaceutical intermediate preparation.

Properties

IUPAC Name |

(3-methyl-4-morpholin-4-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-9-8-10(12(14)15)2-3-11(9)13-4-6-16-7-5-13/h2-3,8,14-15H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIHCTVLDYDVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N2CCOCC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426245-63-7 | |

| Record name | 3-Methyl-4-morpholinophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-Methyl-4-morpholinophenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate phenylboronic acid derivative.

Reaction Conditions: The phenylboronic acid is subjected to conditions that introduce the methyl and morpholine substituents. This often involves the use of organometallic reagents and catalysts.

Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-Methyl-4-morpholinophenylboronic acid undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.

Major Products: The major products depend on the specific reaction conditions but often include substituted phenyl derivatives.

Scientific Research Applications

3-Methyl-4-morpholinophenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for serine proteases and kinases.

Mechanism of Action

The mechanism of action of 3-Methyl-4-morpholinophenylboronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly significant in the inhibition of serine proteases and kinases, which play crucial roles in various biological processes .

Comparison with Similar Compounds

Morpholinophenylboronic Acid Derivatives

The following compounds share structural similarities due to the presence of a morpholine ring and boronic acid group but differ in substitution patterns:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|---|

| (3-Morpholinophenyl)boronic acid | 863377-22-4 | 0.98 | No methyl group at position 4 | 207.07 | N/A |

| (2-Morpholinophenyl)boronic acid | 933052-52-9 | 0.93 | Morpholine at position 2 | 207.07 | N/A |

| (3-Fluoro-5-morpholinophenyl)boronic acid | 1217500-95-2 | 0.80 | Fluorine at position 3, morpholine at 5 | 225.06 | N/A |

| [3-methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid | 2377606-57-8 | N/A | Sulfonyl group at position 4 | 299.15 | 97% |

Key Observations :

Functional Group Variations in Phenylboronic Acids

Other phenylboronic acids with diverse substituents highlight the uniqueness of the target compound:

Key Observations :

- The morpholine ring in 3-Methyl-4-morpholinophenylboronic acid offers a balance of electron donation and steric effects, unlike electron-withdrawing groups (e.g., formyl, sulfamoyl) in other analogs .

- Fluorine-substituted analogs (e.g., 3-Fluoro-4-formylphenylboronic acid) exhibit stronger electronic effects but may require harsher reaction conditions .

Physicochemical and Application-Specific Comparisons

Thermal and Solubility Properties

- Solubility: The morpholine ring enhances solubility in organic solvents (e.g., DMSO, ethanol) compared to halogenated analogs like dichlorophenylboronic acids .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound’s methyl group reduces steric hindrance compared to bulkier substituents (e.g., sulfonyl groups), enabling efficient coupling with aryl halides .

- Electronic Effects: The electron-donating morpholine ring stabilizes the boronic acid intermediate, contrasting with electron-withdrawing groups (e.g., nitro, cyano) in other derivatives .

Biological Activity

3-Methyl-4-morpholinophenylboronic acid is a boronic acid derivative known for its diverse biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its potential applications in drug development, especially as a therapeutic agent targeting various diseases, including cancer. This article will explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16BNO3

- Molecular Weight : 229.08 g/mol

- Structure : The compound consists of a phenyl ring substituted with a methyl group and a morpholine moiety attached to a boronic acid group.

This compound exhibits biological activity primarily through its ability to interact with diol-containing biomolecules. The boronic acid functional group can form reversible covalent bonds with diols, which is crucial for modulating enzyme activity and protein-protein interactions. This property makes it a valuable tool in biochemical research and drug design.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain proteases and kinases, which are critical in various signaling pathways related to cancer progression.

- Protein-Protein Interactions : By binding to diol-containing proteins, it can disrupt or enhance specific interactions that are vital for cellular functions.

Anticancer Properties

Research indicates that this compound may possess significant anticancer properties. Studies have demonstrated its efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

-

Case Study: STAT3 Inhibition

- A study explored the compound's ability to inhibit the dimerization of STAT3, a transcription factor involved in tumorigenesis. The compound showed selective cytotoxicity towards STAT3-dependent breast cancer cells (MDA MB 231) with IC50 values ranging from 6.5 µM to 10.5 µM .

- Further optimization of related compounds led to enhanced potency, indicating that structural modifications could improve therapeutic efficacy.

- Mechanistic Insights

Other Biological Activities

Beyond its anticancer potential, this compound may also exhibit:

- Antimicrobial Activity : Preliminary studies suggest possible effects against bacterial strains, although further investigation is needed.

- Metabolic Modulation : Its ability to influence metabolic pathways through enzyme inhibition points to potential applications in metabolic disorders.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.